

Application Note: (2-Iodo-6-methylphenyl)methanol in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: (2-Iodo-6-methylphenyl)methanol

CAS No.: 1261794-19-7

Cat. No.: B2501801

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Introduction & Strategic Utility

(2-Iodo-6-methylphenyl)methanol (CAS: 1261794-19-7) is a highly versatile, multi-functional building block utilized in advanced organic synthesis and pharmaceutical drug development[1]. Featuring a benzylic alcohol, a sterically demanding methyl group, and an iodine atom, this compound provides orthogonal reactivity sites that allow chemists to perform sequential, highly selective transformations.

It is particularly valuable in the synthesis of complex polycyclic frameworks—such as 1-aminoindane derivatives via C(sp³)–H functionalization—and serves as a core structural motif in the development of novel therapeutic agents, including Substituted Pyrrolotriazine USP7 inhibitors[2].

Chemical Properties & Specifications

To establish a baseline for reaction stoichiometry and handling, the fundamental physicochemical properties of the building block are summarized below[1][3]:

Property	Value
Chemical Name	(2-Iodo-6-methylphenyl)methanol
Synonyms	2-Iodo-6-methylbenzyl alcohol
CAS Number	1261794-19-7
Molecular Formula	C8H9IO
Molecular Weight	248.06 g/mol
SMILES	<chem>OCC1=C(C)C=CC=C1I</chem>

Mechanistic Insights & Causality (E-E-A-T)

The strategic value of **(2-Iodo-6-methylphenyl)methanol** lies in its trifunctional nature, which dictates specific experimental choices during synthetic route design:

- Hydroxyl Group (-OH): Serves as a primary handle for substitution. It can be chemoselectively converted into a superior leaving group (e.g., a bromide via PBr₃) to facilitate nucleophilic attack by bulky amines[4].
- Aryl Iodide (-I): Iodine is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. More importantly, it undergoes rapid, low-temperature halogen-metal exchange with organolithium reagents (like n-BuLi). This allows for the regioselective generation of an aryllithium intermediate that can be trapped by electrophiles (such as DMF) to yield formylated derivatives[4].
- Methyl Group (-CH₃): Provides essential steric hindrance. In [1,4]-hydride shift reactions, this steric bulk is critical for suppressing unwanted intramolecular nucleophilic attacks and enforcing the desired reactive conformation to achieve high yields of 1-aminoindane derivatives.

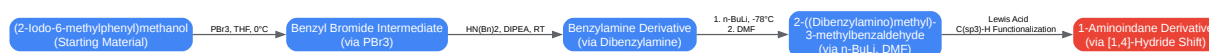
Experimental Workflows & Protocols

Protocol A: Synthesis of 2-((Dibenzylamino)methyl)-3-methylbenzaldehyde

Context: This protocol describes the conversion of **(2-Iodo-6-methylphenyl)methanol** into a key aldehyde precursor required for the [1,4]-hydride shift-mediated synthesis of 1-aminoindane derivatives[4].

Step-by-Step Methodology:

- **Bromination (OH Activation):** Dissolve **(2-Iodo-6-methylphenyl)methanol** (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C. Add Phosphorus tribromide (PBr₃) (1.1 eq) dropwise.
 - **Causality:** PBr₃ chemoselectively converts the primary benzylic alcohol to a bromide via an S_N2 mechanism, providing an excellent leaving group for the subsequent amination while leaving the sp²-hybridized aryl iodide untouched[4].
- **Amination:** To the crude benzyl bromide in a solvent mixture (e.g., THF/Toluene), add Dibenzylamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature until complete conversion is observed via TLC.
- **Halogen-Metal Exchange:** Isolate the intermediate amine and dissolve it in anhydrous THF. Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.
 - **Causality:** The ultra-low temperature (-78 °C) is critical. It kinetically favors the halogen-metal exchange at the iodine atom over nucleophilic addition to the solvent or other destructive side reactions.
- **Formylation:** After 30 minutes of stirring at -78 °C, add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) to quench the highly nucleophilic aryllithium intermediate.
- **Isolation:** Warm the mixture to room temperature, quench with saturated aqueous NH₄Cl to neutralize the lithium salts, and extract with ethyl acetate to yield 2-((dibenzylamino)methyl)-3-methylbenzaldehyde.



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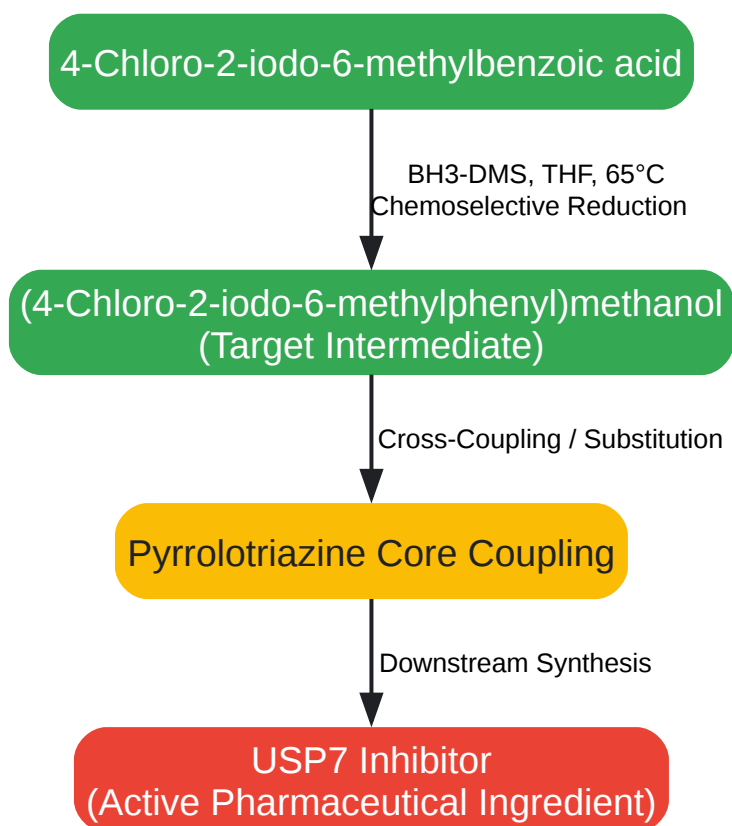
Synthetic workflow for 1-aminoindane derivatives via a [1,4]-hydride shift mechanism.

Protocol B: Preparation of Substituted Derivatives for USP7 Inhibitors

Context: Substituted variants, such as (4-chloro-2-iodo-6-methylphenyl)methanol, are synthesized as critical intermediates for pyrrolotriazine-based USP7 inhibitors[2][5].

Step-by-Step Methodology:

- Preparation: To a cooled (0 °C) solution of 4-chloro-2-iodo-6-methylbenzoic acid (1.33 g, 4.48 mmol) in dry THF (13 mL), add Borane dimethyl sulfide complex (BH₃·DMS) (0.85 mL, 8.97 mmol) dropwise under an Argon atmosphere[2].
 - Causality: BH₃·DMS is explicitly selected over stronger reducing agents like LiAlH₄. LiAlH₄ carries a high risk of causing unwanted dehalogenation (especially of the labile aryl iodide). Borane selectively reduces the carboxylic acid to the primary alcohol without cleaving the C–I or C–Cl bonds[2][5].
- Reduction: Stir the mixture at 65 °C overnight to ensure the complete reduction of the sterically hindered carboxylic acid.
- Quenching & Purification: Carefully quench the reaction with Methanol (MeOH) at 0 °C to safely decompose excess borane reagent. Concentrate under reduced pressure and purify via silica gel chromatography to isolate the target substituted methanol derivative.



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Synthetic pathway for USP7 inhibitor intermediates utilizing chemoselective reduction.

Quantitative Data Summary

The following table summarizes the expected yield ranges and the mechanistic rationale for each key transformation involving this intermediate:

Reaction Step	Reagents & Conditions	Expected Yield	Key Mechanistic Feature
Bromination	PBr ₃ , THF, 0 °C	85 – 95%	Chemoselective OH activation (SN ₂)
Amination	HN(Bn) ₂ , DIPEA, RT	75 – 90%	Nucleophilic Substitution
Formylation	n-BuLi (-78 °C), then DMF	60 – 80%	Kinetically controlled Halogen-Metal Exchange
Acid Reduction	BH ₃ ·DMS, THF, 65 °C	> 80%	Chemoselective COOH reduction avoiding dehalogenation

References

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